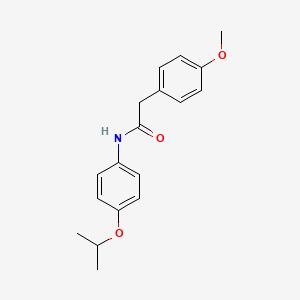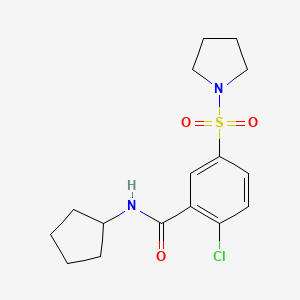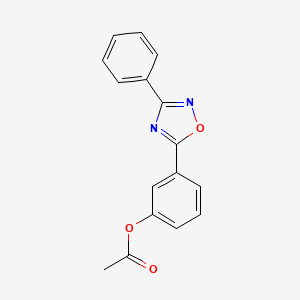
3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate
Vue d'ensemble
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as POA and has been synthesized using different methods. POA has shown promising results in various biochemical and physiological studies, making it a potential candidate for future research.
Mécanisme D'action
The mechanism of action of POA is not fully understood. However, studies have shown that POA inhibits the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. POA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. POA has also been found to inhibit the activity of the proteasome, which is a protein complex that plays a crucial role in protein degradation.
Biochemical and Physiological Effects:
POA has been shown to exhibit various biochemical and physiological effects. Studies have shown that POA has anti-inflammatory, antioxidant, and anti-cancer properties. POA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, POA has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
POA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. POA is also highly soluble in various solvents, making it easy to work with in the lab. However, POA has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. Additionally, POA is expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on POA. One potential direction is to study the effects of POA on other diseases, such as cardiovascular disease and autoimmune disorders. Another potential direction is to study the potential use of POA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of POA and its potential applications in various fields of scientific research.
In conclusion, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl acetate is a promising compound that has shown potential applications in various fields of scientific research. The synthesis of POA has been optimized for high yield and purity, making it a reliable method for synthesizing POA. POA has been shown to exhibit various biochemical and physiological effects and has potential applications in the treatment of cancer, neurodegenerative diseases, and other disorders. Future research on POA is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Applications De Recherche Scientifique
POA has been widely studied for its potential applications in various scientific fields. One of the most significant applications of POA is in the field of cancer research. Studies have shown that POA exhibits anti-tumor activity in different types of cancer cells. POA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11(19)20-14-9-5-8-13(10-14)16-17-15(18-21-16)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCESOCQEANKEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)
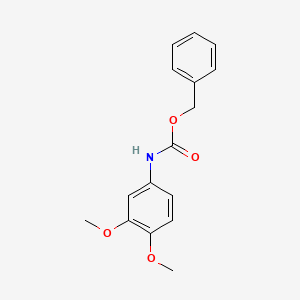

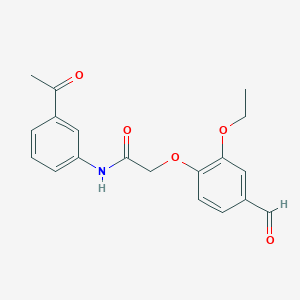
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)
![2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405359.png)
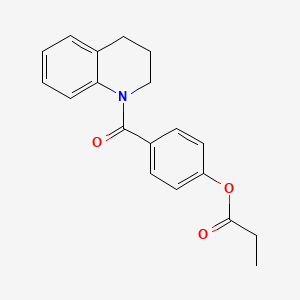
![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)
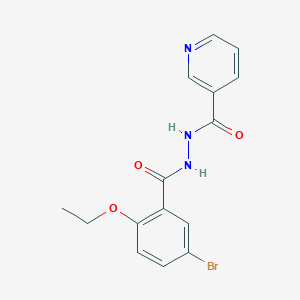
![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)
